3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
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Overview
Description
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a chloropyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or platinum-based catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-one.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The chloropyridinyl group enhances its binding affinity and specificity towards certain biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol: Similar structure but with the chlorine atom at a different position on the pyridine ring.
3-Amino-3-(2-bromopyridin-3-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-4-11-8)7(10)3-5-12/h1-2,4,7,12H,3,5,10H2 |
InChI Key |
UBSVHMZWGPWGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(CCO)N |
Origin of Product |
United States |
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